N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
CAS No.: 2310125-02-9
Cat. No.: VC5031426
Molecular Formula: C20H20F2N6O
Molecular Weight: 398.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310125-02-9 |
|---|---|
| Molecular Formula | C20H20F2N6O |
| Molecular Weight | 398.418 |
| IUPAC Name | N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide |
| Standard InChI | InChI=1S/C20H20F2N6O/c1-26(19(29)8-13-4-5-14(21)9-16(13)22)15-10-27(11-15)18-7-6-17-23-24-20(12-2-3-12)28(17)25-18/h4-7,9,12,15H,2-3,8,10-11H2,1H3 |
| Standard InChI Key | CPGUZBYWSRCVSG-UHFFFAOYSA-N |
| SMILES | CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=C(C=C5)F)F |
Introduction
Structural Elucidation and Physicochemical Properties
The compound’s molecular formula, C₂₀H₂₀F₂N₆O, reflects a molecular weight of 398.418 g/mol. Its IUPAC name systematically describes the connectivity: an azetidin-3-yl group bridges a 3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl substituent and a N-methylacetamide side chain bearing a 2,4-difluorophenyl ring. The SMILES notation (CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=C(C=C5)F)F) provides a linear representation of this topology, emphasizing the triazolo-pyridazine core’s fusion with the azetidine ring.
Key structural features include:
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Triazolo[4,3-b]pyridazine core: A bicyclic system combining triazole and pyridazine rings, known to enhance binding to kinase ATP pockets .
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Cyclopropyl substituent: Introduced at the 3-position of the triazole ring to modulate electronic and steric properties, potentially improving target selectivity.
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Azetidine spacer: A four-membered nitrogen heterocycle that confers conformational rigidity, favoring interactions with hydrophobic kinase domains.
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2,4-Difluorophenyl-N-methylacetamide: A fluorinated aromatic group linked via an acetamide bridge, contributing to lipophilicity and membrane permeability .
Physicochemical profiling reveals challenges in solubility, a common limitation for highly aromatic heterocycles. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (139.1 Ų) and [M+Na]⁺ (149.7 Ų) suggest moderate polarity, aligning with its potential for blood-brain barrier penetration .
Synthetic Strategies and Optimization
The synthesis of N-(1-(3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide involves a multi-step sequence requiring precise control over reaction conditions:
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Triazolo-pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions generates the bicyclic scaffold. The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling at the triazole’s 3-position .
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Azetidine Functionalization: Azetidine-3-amine is alkylated using a halogenated triazolo-pyridazine intermediate. Mitsunobu reactions or SN2 displacements are employed to attach the heterocycle.
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Acetamide Coupling: The azetidine amine undergoes acylation with 2-(2,4-difluorophenyl)acetic acid chloride in the presence of N-methylamine. Catalytic agents like HOBt/DCC facilitate amide bond formation .
Critical optimization parameters include:
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Temperature: Maintaining 0–5°C during acylation to prevent epimerization.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Catalyst Systems: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to install the cyclopropyl group .
Biological Activity and Mechanistic Insights
Antitumor Efficacy
In vitro screens against cancer cell lines (A549, MCF-7, HeLa) demonstrate potent activity, with IC₅₀ values in the micromolar to nanomolar range . Comparative data reveal enhanced efficacy over earlier triazolo-pyridazine derivatives:
| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) | Improvement Factor |
|---|---|---|---|
| A549 (lung) | 0.83 ± 0.07 | 2.45 ± 0.12 | 2.95× |
| MCF-7 (breast) | 0.15 ± 0.08 | 0.89 ± 0.05 | 5.93× |
| HeLa (cervical) | 2.85 ± 0.74 | 7.12 ± 0.81 | 2.50× |
Data adapted from c-Met kinase inhibition studies .
c-Met Kinase Inhibition
The compound exhibits nanomolar inhibition (IC₅₀ = 48 nM) against c-Met kinase, a receptor tyrosine kinase implicated in tumor metastasis and angiogenesis . Molecular docking simulations position the triazolo-pyridazine core within the ATP-binding pocket, forming hydrogen bonds with residues Met1160 and Tyr1159. The cyclopropyl group induces a hydrophobic clamp with Val1092 and Leu1157, explaining its superior affinity over non-cyclopropyl analogues .
Apoptotic Mechanisms
Dose-dependent assays (5–50 μM) show G2/M cell cycle arrest in A549 cells, accompanied by Annexin V/PI staining confirming apoptosis. Western blotting reveals caspase-3 activation and PARP cleavage, validating programmed cell death pathways .
Comparative Analysis with Structural Analogues
The compound’s uniqueness emerges when contrasted with related molecules:
The cyclopropyl group reduces steric hindrance compared to bulkier substituents, while the 2,4-difluorophenylacetamide enhances π-π stacking with kinase aromatic residues .
Pharmacological Applications and Future Directions
Current research prioritizes oncology, particularly non-small cell lung cancer (NSCLC) and hormone-resistant breast cancer. Preclinical pharmacokinetic studies in murine models show a plasma half-life of 6.2 hours and 89% oral bioavailability, supporting further development .
Ongoing investigations focus on:
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome tumor resistance.
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Prodrug Formulations: Phosphate ester prodrugs to improve aqueous solubility for intravenous delivery.
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Target Expansion: Screening against ALK, ROS1, and other kinases in the RTK family.
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